molecular formula C15H16N2O3S B7143723 (6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

(6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

Cat. No.: B7143723
M. Wt: 304.4 g/mol
InChI Key: YRFDSIAYSICQCV-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a morpholine ring substituted with a thiophene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxypyridine derivative, followed by the introduction of the morpholine ring and the thiophene group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, morpholine derivatives, and thiophene-containing molecules. Examples include:

  • (6-Methoxypyridin-3-yl)methanone
  • (2-Thiophen-2-ylmorpholin-4-yl)methanone
  • Pyridine-2-thiophene derivatives

Uniqueness

What sets (6-Methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-14-5-4-11(9-16-14)15(18)17-6-7-20-12(10-17)13-3-2-8-21-13/h2-5,8-9,12H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDSIAYSICQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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